molecular formula C18H26N2O3 B7340637 1-(4-hydroxy-4-phenylcyclohexyl)-3-[(1R,2S)-2-methoxy-2-methylcyclopropyl]urea

1-(4-hydroxy-4-phenylcyclohexyl)-3-[(1R,2S)-2-methoxy-2-methylcyclopropyl]urea

Cat. No.: B7340637
M. Wt: 318.4 g/mol
InChI Key: HQDZOYGEEQWWQQ-AUCMRZJMSA-N
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Description

1-(4-hydroxy-4-phenylcyclohexyl)-3-[(1R,2S)-2-methoxy-2-methylcyclopropyl]urea, also known as CPP-115, is a synthetic compound that has been studied for its potential use in treating various neurological disorders. CPP-115 is a derivative of the compound cyclohexylphenols, which are known to have analgesic and anesthetic properties.

Mechanism of Action

1-(4-hydroxy-4-phenylcyclohexyl)-3-[(1R,2S)-2-methoxy-2-methylcyclopropyl]urea works by inhibiting the activity of the enzyme GABA transaminase, which is responsible for breaking down the neurotransmitter GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to a reduction in the activity of the brain's reward system. This reduction in reward system activity may help to reduce drug cravings and addiction.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, leading to a reduction in the activity of the brain's reward system. This reduction in reward system activity may help to reduce drug cravings and addiction. This compound has also been shown to have anticonvulsant properties, which may make it useful in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-hydroxy-4-phenylcyclohexyl)-3-[(1R,2S)-2-methoxy-2-methylcyclopropyl]urea is that it has been shown to be effective in preclinical studies for the treatment of addiction, epilepsy, and anxiety. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

For 1-(4-hydroxy-4-phenylcyclohexyl)-3-[(1R,2S)-2-methoxy-2-methylcyclopropyl]urea include testing its safety and efficacy in clinical trials for the treatment of addiction, epilepsy, and anxiety. Other future directions may include studying its potential use in the treatment of other neurological disorders, such as depression and schizophrenia. Additionally, further research may be needed to determine the optimal dosage and administration of this compound for the treatment of these disorders.

Synthesis Methods

1-(4-hydroxy-4-phenylcyclohexyl)-3-[(1R,2S)-2-methoxy-2-methylcyclopropyl]urea is synthesized through a multistep process that involves the reaction of cyclohexanone with benzaldehyde to form 4-phenylcyclohexanone. The resulting compound is then reacted with hydroxylamine to form 4-hydroxy-4-phenylcyclohexanone. The final step involves the reaction of 4-hydroxy-4-phenylcyclohexanone with (1R,2S)-2-methoxy-2-methylcyclopropanamine to form this compound.

Scientific Research Applications

1-(4-hydroxy-4-phenylcyclohexyl)-3-[(1R,2S)-2-methoxy-2-methylcyclopropyl]urea has been studied for its potential use in treating various neurological disorders, including addiction, epilepsy, and anxiety. In preclinical studies, this compound has been shown to increase the activity of the enzyme GABA transaminase, which leads to an increase in the levels of the inhibitory neurotransmitter GABA in the brain. This increase in GABA levels has been shown to reduce the activity of the brain's reward system, which may help to reduce drug cravings and addiction.

Properties

IUPAC Name

1-(4-hydroxy-4-phenylcyclohexyl)-3-[(1R,2S)-2-methoxy-2-methylcyclopropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-17(23-2)12-15(17)20-16(21)19-14-8-10-18(22,11-9-14)13-6-4-3-5-7-13/h3-7,14-15,22H,8-12H2,1-2H3,(H2,19,20,21)/t14?,15-,17+,18?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDZOYGEEQWWQQ-AUCMRZJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1NC(=O)NC2CCC(CC2)(C3=CC=CC=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@H]1NC(=O)NC2CCC(CC2)(C3=CC=CC=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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